
4-Hydroxy-6,7-dimethoxyquinoline-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-Hydroxy-6,7-dimethoxyquinoline-3-carbohydrazide typically involves the acylation of commercially available 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine or monoethyl malonate in the presence of N,N’-dicyclohexylcarbodiimide . The intermediate anilides formed undergo base-catalyzed ester condensation to yield the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
4-Hydroxy-6,7-dimethoxyquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Common reagents used in these reactions include molecular bromine for bromination and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Hydroxy-6,7-dimethoxyquinoline-3-carbohydrazide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-6,7-dimethoxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like histone lysine methyltransferase (G9a), which plays a role in epigenetic regulation . This inhibition can lead to changes in gene expression and subsequent biological effects.
Comparación Con Compuestos Similares
4-Hydroxy-6,7-dimethoxyquinoline-3-carbohydrazide can be compared with other similar compounds, such as:
4-Hydroxy-6,7-dimethoxyquinoline: This compound shares a similar structure but lacks the carbohydrazide group, which may affect its biological activity.
6,7-Dimethoxyquinazoline analogues: These compounds are potent inhibitors of G9a and have similar applications in medicinal chemistry.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H13N3O4 |
|---|---|
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
6,7-dimethoxy-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C12H13N3O4/c1-18-9-3-6-8(4-10(9)19-2)14-5-7(11(6)16)12(17)15-13/h3-5H,13H2,1-2H3,(H,14,16)(H,15,17) |
Clave InChI |
CSGOWJLAMUQHEP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)NN)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one](/img/structure/B11858573.png)
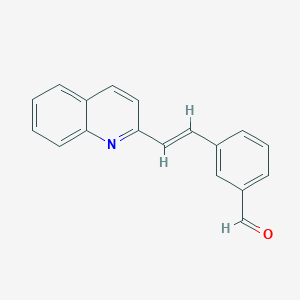

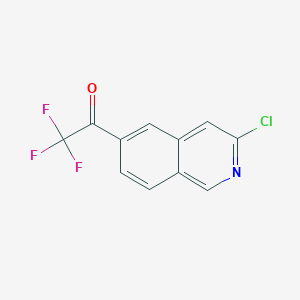
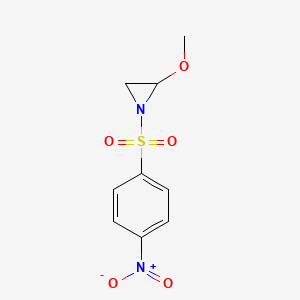

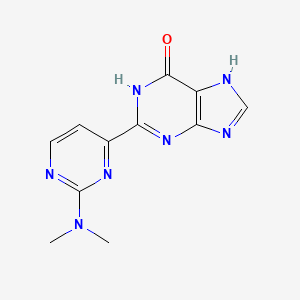


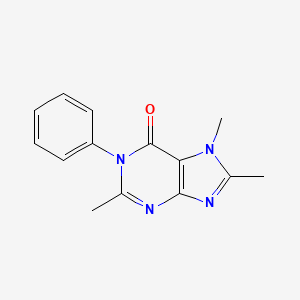
![3-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11858639.png)



